Product packaging for Kadcoccilactone M(Cat. No.:)

Kadcoccilactone M

Cat. No.: B13073778
M. Wt: 506.6 g/mol
InChI Key: LHLZBWBHDQMMAW-FBKHRQBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadcoccilactone M is a nortriterpenoid isolated from the medicinal plant Kadsura coccinea . Plants from the genus Kadsura are recognized in traditional medicine for treating various conditions, and their roots are a rich source of structurally diverse and biologically active secondary metabolites, particularly lignans and triterpenoids . Nortriterpenoids from this source are of significant interest in natural product research due to their novel and complex skeletons . While specific biological data for this compound is an active area of investigation, related triterpenoids from Kadsura coccinea have demonstrated a range of pharmacological effects in preliminary research, including anti-tumor, anti-inflammatory, and anti-HIV activities . This compound serves as a valuable reference standard for the phytochemical study of the Schisandraceae family and for drug discovery screening programs aimed at isolating novel bioactive natural products. It is provided exclusively to enable such scientific research efforts. This product is labeled for Research Use Only (RUO). It is not intended for use in diagnostics, therapeutics, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O7 B13073778 Kadcoccilactone M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

(1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),18,20,24-pentaene-8,22-dione

InChI

InChI=1S/C30H34O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-11,18-21,26,31,34H,6-7,12-13H2,1-5H3/t18-,19+,20-,21-,26+,28+,29+,30-/m0/s1

InChI Key

LHLZBWBHDQMMAW-FBKHRQBDSA-N

Isomeric SMILES

CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C

Canonical SMILES

CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C(=C2OC1=O)C

Origin of Product

United States

Natural Occurrence, Isolation, and Characterization Methodologies

Botanical Sources of Kadcoccilactone M

Kadsura coccinea (Lem.) A.C. Smith as a Primary Source

This compound is primarily sourced from Kadsura coccinea (Lem.) A.C. Smith, an evergreen climbing plant belonging to the Schisandraceae family. nih.gov This plant is widely distributed in the southwestern provinces of China and has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders. nih.gov Phytochemical investigations into K. coccinea have revealed a rich and diverse array of secondary metabolites, with triterpenoids and lignans (B1203133) being the most prominent chemical constituents. nih.gov The plant is a well-established source of structurally novel and biologically significant compounds, making it a key subject of natural product research. nih.gov

Identification of Specific Plant Organs Containing this compound (e.g., Stems, Roots)

This compound, along with other related triterpenoids, has been successfully isolated from the stems of Kadsura coccinea. sci-hub.stfigshare.comnih.gov The roots of K. coccinea are also a significant source of triterpenoids. frontiersin.org In traditional Chinese medicine, both the roots and stems of this plant are utilized for their medicinal properties. frontiersin.orgacgpubs.org The concentration and profile of these compounds can vary between different plant organs, influencing the choice of material for extraction and isolation studies.

Related Kadsura Species and Their Triterpenoid (B12794562) Profiles

The genus Kadsura is known for its diverse array of triterpenoids, which are considered its main characteristic chemical components. acgpubs.org These compounds exhibit a variety of skeletal structures, including lanostane (B1242432), cycloartane (B1207475), and nortriterpenoids. acgpubs.org Several species within this genus have been phytochemically investigated, leading to the isolation of numerous bioactive triterpenoids.

For instance, Kadsura heteroclita has been found to contain triterpenoids such as longipedlactone H, longipedlactone A, longipedlactone F, kadsuranic acid A, nigranoic acid, and schisandronic acid. nih.gov These compounds have demonstrated cytotoxic and anti-HIV activities. nih.gov The triterpenoid profiles of different Kadsura species, while sharing some common structural types, often feature unique compounds specific to each species. This diversity underscores the importance of exploring various species within the genus for the discovery of new natural products.

Table 1: Triterpenoids from Select Kadsura Species

SpeciesTriterpenoid ExamplesReference
Kadsura coccineaKadcoccilactones A-R, Kadlongilactones A, B, D, Longipedlactones A-C, E-F, Heteroclic acid, Schisandronic acid sci-hub.st
Kadsura heteroclitaLongipedlactone H, Longipedlactone A, Longipedlactone F, Kadsuranic acid A, Nigranoic acid, Schisandronic acid nih.gov

Advanced Extraction and Isolation Techniques for this compound

The isolation of pure this compound from its natural source involves a multi-step process that begins with the extraction of crude plant material, followed by sophisticated purification techniques to separate the target compound from a complex mixture of other phytochemicals.

Solvent Extraction Methods for Triterpenoid Isolation

The initial step in isolating this compound involves the extraction of dried and powdered plant material, typically the stems of Kadsura coccinea, with an organic solvent. sci-hub.st Common solvents used for the extraction of triterpenoids from plant matrices include methanol, ethanol, and acetone. iipseries.orgnih.gov The choice of solvent is crucial as it determines the efficiency of extraction and the profile of co-extracted compounds.

Following the initial extraction, the resulting crude extract is often subjected to a series of liquid-liquid partitioning steps. This involves dissolving the extract in a solvent mixture (e.g., methanol-water) and sequentially extracting with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol. researchgate.net This process helps to fractionate the crude extract based on the polarity of its constituents, thereby concentrating the triterpenoids in specific fractions and simplifying the subsequent purification steps.

Chromatographic Strategies for Purification (e.g., Column Chromatography, HPLC)

The purification of this compound from the enriched triterpenoid fractions relies heavily on various chromatographic techniques. umlub.pl These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental purification technique used in the initial stages of separation. The crude or fractionated extract is loaded onto a column packed with a stationary phase, most commonly silica gel or alumina. A solvent or a gradient of solvents (the mobile phase) is then passed through the column, causing the compounds to move at different rates and separate into distinct bands. This allows for the collection of fractions with increasing purity.

High-Performance Liquid Chromatography (HPLC): For the final stages of purification to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is employed. oup.com HPLC offers higher resolution and speed compared to traditional column chromatography. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. oup.com The separation is monitored by a detector, such as an ultraviolet (UV) detector, which allows for the precise collection of the peak corresponding to this compound. researchgate.net The use of preparative HPLC allows for the isolation of milligram quantities of the pure compound for structural elucidation and biological testing.

Spectroscopic and Spectrometric Methods for Structural Elucidation

The structural elucidation of this compound, a complex triterpenoid isolated from Kadsura coccinea, relies on a combination of advanced spectroscopic and spectrometric techniques. These methods are essential for determining the molecule's planar structure, molecular formula, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex cyclic framework and substituent placement of this compound. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, and ROESY) NMR experiments, the precise connectivity and relative stereochemistry of the molecule were established. sci-hub.st

The ¹H NMR spectrum provides information about the chemical environment and coupling interactions of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present. The assignments for this compound, recorded in C₅D₅N, are detailed in the tables below.

Interactive Table: ¹H NMR Data of this compound (in C₅D₅N)

PositionChemical Shift (δH)MultiplicityCoupling Constant (J in Hz)
1a5.78d12.5
2a6.00d12.5
5a3.32d11.5
6a2.15m
6b1.74m
7a2.33m
7b2.05m
8b3.03d11.5
11a2.30m
11b2.01m
12a5.05d3.0
15a2.40m
15b2.25m
16a5.44s
19a4.05s
21-Me2.57s
28-Me1.16s
29-Me1.13s
30-Me1.34s

Interactive Table: ¹³C NMR Data of this compound (in C₅D₅N)

PositionChemical Shift (δC)Type
1143.6CH
2119.5CH
3166.4C
490.0C
548.6CH
624.1CH₂
734.3CH₂
859.4CH
979.1C
1062.5C
1150.9CH₂
1270.3CH
1349.3C
1452.3C
1537.8CH₂
1683.1CH
17137.6C
18125.4C
1968.0CH
20124.8C
2119.3CH₃
22149.6C
23118.2C
2828.5CH₃
2919.0CH₃
3025.1CH₃

Two-dimensional NMR techniques were crucial for assembling the structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range (2-3 bond) correlations between protons and carbons, which was instrumental in connecting the quaternary carbons and individual spin systems. For example, HMBC correlations from H-2 to C-10 and C-19, and from H-5 to C-10 and C-19, helped to establish the epoxy linkage at this position. sci-hub.st

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the precise determination of a molecule's elemental composition. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed. sci-hub.st

This technique provides highly accurate mass measurements, enabling the calculation of a unique molecular formula. The HRESIMS data for this compound showed a sodium adduct ion [M+Na]⁺ at an m/z of 529.2213. sci-hub.st This experimental value corresponded to the calculated molecular formula of C₃₀H₃₄O₇, which requires 14 degrees of unsaturation. sci-hub.st This information is vital as it constrains the possible number of rings and double bonds within the molecule, complementing the structural data obtained from NMR spectroscopy.

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of a molecule with left and right circularly polarized light.

In the primary study isolating this compound, the absolute configuration was not determined using chiroptical methods; instead, its relative stereochemistry was established through ROESY NMR experiments. sci-hub.st The specific rotation was measured as [α]D²⁸.⁴ -194.12 (c 0.08, MeOH), indicating its optical activity. sci-hub.st

However, for many complex triterpenoids isolated from the genus Kadsura, Electronic Circular Dichroism (ECD) spectroscopy is a commonly used method to assign the absolute stereochemistry. nih.govresearchgate.net This is typically achieved by comparing the experimental ECD spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT). nih.govnih.gov A good agreement between the experimental and calculated spectra for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.gov While specific experimental ECD data for this compound is not available in the reviewed literature, this approach remains the standard for definitively establishing the absolute configuration of novel, structurally related triterpenoids from Kadsura coccinea. nih.govnih.gov

Biosynthetic Pathways and Precursor Derivation of Kadcoccilactone M

General Overview of Triterpenoid (B12794562) Biosynthesis in Medicinal Plants

The journey to create the vast diversity of triterpenoids seen in nature begins with universal building blocks and pathways common to many plant species. nih.gov These foundational processes construct the essential precursors required for more specialized and complex molecules like Kadcoccilactone M.

Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways to Isoprenoid Precursors

All terpenoids, including triterpenoids, are synthesized from two five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). ebi.ac.uk Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. ebi.ac.uk

The MVA pathway , located in the cytosol, is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). mdpi.com This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid to form IPP, which can be isomerized to DMAPP. ebi.ac.uk

The MEP pathway , which occurs in the plastids, typically supplies the precursors for smaller terpenes like monoterpenes (C10) and diterpenes (C20), as well as carotenoids. mdpi.com While these pathways are spatially separated within the cell, some "crosstalk" or exchange of intermediates can occur. mdpi.com For the biosynthesis of triterpenoids like this compound, the MVA pathway is considered the primary source of the IPP and DMAPP precursors. mdpi.com

Table 1: Comparison of MVA and MEP Pathways

Feature Mevalonate (MVA) Pathway Methylerythritol Phosphate (MEP) Pathway
Location Cytosol/Peroxisome Plastids
Starting Materials Acetyl-CoA Glyceraldehyde 3-phosphate & Pyruvate (B1213749)
Primary Products Sesquiterpenes (C15), Triterpenes (C30), Sterols Monoterpenes (C10), Diterpenes (C20), Carotenoids
Key Enzyme HMG-CoA reductase (HMGR) 1-deoxy-D-xylulose 5-phosphate synthase (DXS)

Cyclization of Squalene (B77637) and Oxidosqualene to Triterpenoid Skeletons

The biosynthesis of a triterpenoid skeleton begins with the head-to-tail condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce the 30-carbon, linear hydrocarbon squalene . nih.gov

This linear precursor is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256) . nih.gov This step is a critical branch point. The cyclization of 2,3-oxidosqualene, catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs), is the first major diversifying step in triterpenoid biosynthesis. nih.gov These enzymes fold the linear 2,3-oxidosqualene into specific conformations, initiating a cascade of reactions that result in the formation of various polycyclic skeletons. nih.gov Depending on the specific OSC involved, different foundational triterpenoid structures, such as lanosterol (B1674476) or cycloartenol, are produced, setting the stage for further structural modifications. frontiersin.org

Hypothetical Biogenetic Route to the this compound Skeleton

The intricate and highly oxygenated structure of this compound suggests a complex biosynthetic pathway that extends far beyond the initial cyclization of 2,3-oxidosqualene. Its formation likely involves a lanostane-type precursor, which is common in the Kadsura genus, followed by a series of oxidative and rearrangement reactions. nih.govfrontiersin.org

Postulated Enzymatic Transformations and Rearrangements

The biogenesis of this compound is hypothesized to begin with a lanostane-type triterpenoid skeleton. This tetracyclic core is a common product of OSCs in the Schisandraceae family. frontiersin.org Following the formation of this initial scaffold, a cascade of post-cyclization modifications is required to yield the final structure of this compound. These transformations are likely catalyzed by specific enzymes, most notably from the cytochrome P450 (CYP) monooxygenase family, which are known to be essential for the structural diversification of triterpenoids. mdpi.com

The key postulated steps include:

Oxidation: Multiple positions on the lanostane (B1242432) skeleton undergo hydroxylation, catalyzed by specific CYP enzymes. This introduces oxygen atoms that are crucial for subsequent reactions.

Ring Cleavage (Seco-reaction): A defining feature of many Kadsura triterpenoids is the cleavage of one of the rings of the core skeleton. nih.gov For this compound, this likely involves oxidative cleavage of a carbon-carbon bond in the lanostane A-ring, a process that can lead to the formation of carboxylic acid functionalities. ijpsonline.comacs.org

Lactone Formation: The presence of one or more lactone rings (cyclic esters) in this compound is the result of an intramolecular esterification reaction, where a hydroxyl group attacks a carboxyl group elsewhere on the molecule. This cyclization is a key step in forming the final, complex heptacyclic (seven-ring) structure.

Rearrangements: The unique fusion of rings and stereochemistry of this compound may arise from enzymatic rearrangements of the carbon skeleton during the biosynthetic process.

Comparison with Biosynthetic Pathways of Other Seco-Triterpenoids in Kadsura

The genus Kadsura is a rich source of structurally diverse triterpenoids, particularly those featuring seco-lanostane and seco-cycloartane skeletons. nih.gov Comparing the proposed pathway for this compound with that of other known seco-triterpenoids from Kadsura coccinea provides valuable insight into the biosynthetic machinery of this plant.

Many triterpenoids isolated from K. coccinea are characterized as 3,4-seco-lanostanes , such as kadcoccinic acids A and B and seco-coccinic acids A-F. acs.orgresearchgate.netresearchgate.net This indicates that the oxidative cleavage of the A-ring between carbons 3 and 4 is a common and recurring biosynthetic event in this species. frontiersin.orgijpsonline.com For example, the formation of seco-coccinic acid F involves the cleavage of the A-ring to form a carboxylic acid at the C-3 position. ijpsonline.com

While sharing the initial steps of lanostane formation and A-ring cleavage, the pathway to this compound diverges significantly through additional, complex cyclizations and rearrangements that form its unique lactone-containing, multi-ring system. Other compounds, like kadcoccitones A and B, feature different rearranged skeletons, such as an unprecedented 6/6/5/5-fused tetracyclic system, highlighting the remarkable versatility of the enzymatic toolkit within K. coccinea. researchgate.net This suggests the presence of a diverse suite of highly specific OSCs and CYPs that can produce a wide array of complex chemical scaffolds from a common lanostane precursor. nih.govresearchgate.net

Molecular and Genetic Basis of Triterpenoid Accumulation in Kadsura coccinea**

The ability of Kadsura coccinea to produce this compound and other complex triterpenoids is encoded within its genome. Transcriptome analyses of the roots, stems, and leaves of K. coccinea have begun to unveil the genetic basis for its rich secondary metabolism. mdpi.comnih.gov

High-quality sequencing has led to the identification of tens of thousands of unigenes (unique genes). nih.gov Functional annotation of these genes has categorized them into various metabolic pathways. nih.gov Specifically, studies have identified numerous unigenes associated with terpenoid biosynthesis. mdpi.comnih.gov

Key findings from these transcriptomic studies include:

Identification of Terpenoid Backbone Genes: A significant number of unigenes (e.g., 72 in one study) have been linked to the general "terpenoid backbone biosynthesis" pathway, which includes the enzymes of the MVA pathway responsible for creating IPP, DMAPP, and FPP. nih.gov

Sesquiterpenoid and Triterpenoid Biosynthesis Genes: Researchers have specifically annotated unigenes (e.g., 20 in one study) as being involved in "sesquiterpenoid and triterpenoid biosynthesis." nih.gov This category would include the crucial oxidosqualene cyclase (OSC) enzymes that generate the initial triterpenoid skeletons.

Cytochrome P450 (CYP) Gene Family: A large number of CYP genes (e.g., 233 in one analysis) have been identified in K. coccinea. nih.gov This vast and diverse enzyme family is critical for the extensive oxidation, rearrangement, and ring-cleavage reactions that decorate the primary triterpenoid skeletons to produce the final complex structures like this compound. mdpi.com

Tissue-Specific Gene Expression: Analysis has shown that the expression of these biosynthetic genes can be tissue-specific. nih.gov For instance, certain CYP genes show higher expression in the roots, which is consistent with the observation that roots are a primary site for the accumulation of many of the plant's bioactive compounds. nih.govnih.gov This differential gene expression provides a molecular explanation for the varied distribution of secondary metabolites throughout the plant.

These genomic and transcriptomic resources provide a critical foundation for fully elucidating the precise enzymatic steps and regulatory networks that govern the biosynthesis of this compound in Kadsura coccinea. nih.govsemanticscholar.org

Gene Expression Profiling of Biosynthetic Enzymes

Recent transcriptomic studies on Kadsura coccinea, the plant source of this compound, have provided significant insights into the genetic basis of its biosynthesis. While the research has often highlighted the pathways for lignans (B1203133), another major class of compounds in the plant, the data generated is also highly relevant for understanding triterpenoid synthesis. nih.govmdpi.com

A comprehensive transcriptome analysis of the root, stem, and leaf tissues of K. coccinea identified a total of 68,978 unigenes. nih.gov Through functional annotation using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, researchers were able to identify genes associated with specific metabolic pathways. This analysis revealed a significant genetic commitment to terpenoid production in the plant.

The study specifically identified unigenes involved in the upstream and downstream stages of triterpenoid biosynthesis. These findings are crucial for pinpointing the enzymatic machinery available for the synthesis of complex molecules like this compound.

Key Research Findings from Transcriptome Analysis:

A detailed breakdown of the unigenes identified in the relevant biosynthetic pathways is presented below. This data underscores the genetic framework that facilitates the production of triterpenoid precursors and their subsequent modifications.

Biosynthetic Pathway CategoryNumber of Unigenes IdentifiedRelevance to this compound Synthesis
Terpenoid Backbone Biosynthesis72Encodes enzymes for the synthesis of IPP, DMAPP, and their assembly into squalene, the linear precursor.
Sesquiterpenoid and Triterpenoid Biosynthesis20Includes key enzymes like oxidosqualene cyclases (OSCs) that form the initial triterpenoid skeletons.
Cytochrome P450 (CYP) Genes233Encodes a large family of enzymes responsible for the extensive oxidative modifications (e.g., hydroxylation, epoxidation) that finalize the structure of this compound.

This table is based on data from a 2024 transcriptome analysis of Kadsura coccinea. nih.gov

The identification of 20 unigenes specifically for sesquiterpenoid and triterpenoid biosynthesis points to the presence of the crucial oxidosqualene cyclases and other enzymes that direct precursors towards the triterpenoid pathway. nih.gov Furthermore, the large number of 233 CYP genes identified suggests a sophisticated enzymatic toolkit for generating chemical diversity through late-stage modifications. nih.govresearchgate.net While the specific functions of each of these identified genes in the context of this compound biosynthesis require further experimental validation, their expression in K. coccinea provides a foundational blueprint for understanding how this complex natural product is assembled.

Metabolomic analyses have further indicated that related compounds, such as Kadcoccilactone A, are significantly enriched in the seeds of K. coccinea, suggesting that this plant part may be a primary site of synthesis for this class of triterpenoids. researchgate.net This tissue-specific accumulation likely correlates with the localized expression of the biosynthetic enzymes detailed in the transcriptome data.

Chemical Synthesis and Analogues of Kadcoccilactone M

Strategies for the Total Synthesis of Kadcoccilactone M and Structurally Related Nortriterpenoids

The total synthesis of complex natural products like this compound requires a meticulously planned strategy, often involving the development of novel synthetic methods and precise control over stereochemistry. The approaches developed for closely related nortriterpenoids, such as the schinortriterpenoids and kadcoccinic acids, serve as invaluable blueprints for a potential synthesis of this compound. nih.gov

Retrosynthetic Analysis of Complex Triterpenoid (B12794562) Architectures

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. wikipedia.orgnumberanalytics.comias.ac.in For a molecule like this compound, a retrosynthetic approach would likely identify key disconnections that simplify its polycyclic framework. Drawing inspiration from the biosynthetic pathways of similar triterpenoids, a biomimetic approach could be envisioned. researchgate.net

A plausible retrosynthetic strategy for a nortriterpenoid with a complex core, such as those in the Kadcoccilactone family, might involve:

Late-stage functional group interconversions: To install sensitive functional groups towards the end of the synthesis.

Key bond disconnections: Identifying strategic bonds to break that lead to simplified and synthetically accessible fragments. Ring disconnections that preserve stereocenters are often prioritized.

Identification of key intermediates: Recognizing complex substructures that can be synthesized independently and then coupled together.

This analytical process allows for the identification of potential synthetic routes and highlights the chemical challenges that need to be overcome. ias.ac.in

Development of Novel Synthetic Methodologies for Key Fragment Assembly

The construction of the complex polycyclic systems found in nortriterpenoids often necessitates the development of new and efficient synthetic reactions. For instance, in the synthesis of related compounds, researchers have utilized powerful transformations to assemble the core structure. A notable example is the use of a gold(I)-catalyzed cyclization of an enynyl acetate (B1210297) to efficiently construct a cyclopentenone scaffold, a key structural motif in some nortriterpenoids. nih.govacs.org Furthermore, a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction has been effectively used to connect two major fragments, thereby forming the D-ring of the natural product skeleton. nih.govacs.org Such innovative methodologies would be instrumental in the assembly of the core structure of this compound.

Stereoselective Construction of Chirality Centers (e.g., DE ring portion of Kadcoccilactone A)

This compound possesses numerous stereogenic centers, and their precise stereochemical control is a critical aspect of any total synthesis. The synthesis of the DE ring fragment of the closely related Kadcoccilactone A, which contains three contiguous quaternary stereocenters, showcases the level of stereochemical precision required. researchgate.net A reported approach for the stereoselective construction of the hydrindan skeleton of Kadcoccilactone A employed a photocatalytic decarboxylative addition/cyclization/fragmentation sequence. researchgate.net This radical-based method allows for the formation of challenging carbon-carbon bonds with a high degree of stereocontrol. The development and application of such stereoselective strategies would be paramount in achieving a successful total synthesis of this compound.

Total Synthesis of Kadcoccinic Acid A Trimethyl Ester as a Precedent

The first total synthesis of Kadcoccinic Acid A Trimethyl Ester, a compound sharing a similar rearranged lanostane (B1242432) skeleton with the kadcoccilactones, represents a landmark achievement and a significant precedent. nih.govacs.orgacs.org This synthesis provides a viable and tested strategic platform for accessing other members of this family of natural products. nih.govacs.org

The key features of this synthesis include:

A convergent strategy: The synthesis was designed around a central cyclopentenone motif which enabled the assembly of the natural product's skeleton. acs.org

Gold-catalyzed reactions: Two sequential gold(I)-catalyzed reactions, a Nazarov cyclization and a Conia-ene reaction, were instrumental in constructing the core ring system. thieme-connect.com

High stereocontrol: The synthesis achieved excellent diastereocontrol in key bond-forming steps. thieme-connect.com

This successful synthesis demonstrates that a combination of strategic planning and the application of modern synthetic methods can overcome the significant challenges posed by these complex natural products. acs.org

Semi-Synthesis and Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful approach for producing analogues that may possess improved properties. bohrium.com While this compound itself may not be abundant enough to serve as a starting material, the principles of semi-synthesis can be applied to more accessible triterpenoids to generate novel compounds with potential therapeutic value. bohrium.comnih.gov

Chemical Modification for Enhanced Biological Activity

The chemical derivatization of triterpenoids is a well-established strategy to enhance their biological activity and improve their pharmacokinetic profiles. mdpi.comnih.gov Common modifications include:

Functionalization of existing groups: Reactions such as acetylation, oxidation, or the introduction of new functional groups at specific positions can significantly alter the biological properties of the parent molecule. nih.gov

Modification of the carbon skeleton: Rearrangements and ring-opening or closing reactions can lead to fundamentally different molecular architectures with novel activities. bohrium.com

Glycosylation: The attachment of sugar moieties can improve the water solubility and bioavailability of triterpenoids. bohrium.com

For instance, the semi-synthesis of derivatives from other triterpenoids like maslinic acid and ocotillol-type compounds has been extensively explored to generate analogues with enhanced anticancer, anti-inflammatory, and other therapeutic properties. mdpi.commdpi.com These strategies could be hypothetically applied to this compound, should it become available in sufficient quantities, to explore its structure-activity relationships and develop more potent bioactive agents.

Preparation of Labeled Analogues for Mechanistic Studies

The elucidation of the precise mechanism of action of a bioactive compound is a critical step in drug discovery and development. One powerful technique to achieve this is through the use of labeled analogues, which can act as molecular probes to track the compound's distribution, metabolism, and interaction with cellular targets. While specific reports on the preparation of labeled this compound analogues are not currently available in the public scientific literature, the general principles of creating such probes can be outlined.

Typically, labeling involves the incorporation of an isotopic or fluorescent tag into the molecule. Common isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) for nuclear magnetic resonance (NMR) studies, or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) for radiometric assays. Fluorescent labels, such as fluorescein (B123965) or rhodamine derivatives, can be attached to the molecule to enable visualization of its localization within cells and tissues using fluorescence microscopy.

The synthetic strategy for preparing a labeled analogue of this compound would necessitate a thorough understanding of its total synthesis. A late-stage introduction of the label is often preferred to maximize efficiency. For instance, a functional group on the this compound scaffold that is amenable to modification without significantly altering its biological activity would be an ideal site for attaching a fluorescent tag. For isotopic labeling, precursors enriched with the desired isotope would be incorporated during the synthetic route. The successful synthesis of such labeled analogues would be instrumental in future mechanistic studies to uncover the molecular targets and pathways modulated by this compound.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues are central to exploring the therapeutic potential of a lead compound. This process is guided by the twin goals of improving potency and selectivity while minimizing potential toxicity.

The rational design of novel this compound analogues would be predicated on identifying the key structural motifs responsible for its biological activity. ontosight.ai This often begins with computational modeling and docking studies to predict how the molecule interacts with potential biological targets. Based on these in silico analyses, a bioactivity hypothesis can be formulated, pinpointing specific regions of the molecule that are crucial for its function.

For instance, if the lactone ring is hypothesized to be a key pharmacophore, analogues could be designed with modified ring sizes or substitutions on the ring to probe the importance of its conformation and electronics. Similarly, if a specific side chain is thought to be critical for target binding, a series of analogues with variations in the length, rigidity, and functional groups of this side chain would be synthesized. The overarching goal of this rational design phase is to generate a library of compounds that systematically explore the chemical space around the parent molecule.

Once a library of rationally designed analogues has been synthesized, the next step is to evaluate their biological activity. This systematic process allows for the establishment of a structure-activity relationship (SAR), which provides invaluable insights into how specific structural modifications influence the compound's potency and selectivity.

The data obtained from these assays are typically compiled into tables to facilitate comparison and the identification of trends. For example, a hypothetical SAR study on a series of this compound analogues might yield data as presented in the interactive table below.

AnalogueModificationBioactivity (IC50, µM)
This compoundParent Compound5.2
Analogue 4.3.2-AMethylation at C-52.8
Analogue 4.3.2-BHydroxylation at C-58.1
Analogue 4.3.2-CDeletion of C-10 side chain> 50
Analogue 4.3.2-DEsterification of C-12 hydroxyl4.5

From such a hypothetical dataset, researchers could infer that a small hydrophobic group at the C-5 position enhances activity (Analogue 4.3.2-A), while a polar group is detrimental (Analogue 4.3.2-B). The dramatic loss of activity upon removal of the C-10 side chain (Analogue 4.3.2-C) would strongly suggest its critical role in the compound's function. The iterative process of designing, synthesizing, and testing new analogues based on emerging SAR data is a cornerstone of medicinal chemistry, driving the development of more effective and safer therapeutic agents. While specific data for this compound is not yet available, this established methodology will undoubtedly guide future research in this area.

In Vitro Investigations of Biological Activities and Pharmacological Potential

Cytotoxic and Anti-Tumor Activities of Kadcoccilactone M Analogues (e.g., Kadcoccilactone N, O)

While specific data on this compound is limited in publicly available literature, studies on its analogues and other triterpenoids from Kadsura coccinea provide insights into their potential as cytotoxic and anti-tumor agents.

Investigations into other triterpenoids from Kadsura species have revealed varied cytotoxic profiles. A study on four new 14(13→12)-abeolanostane triterpenoids, kadcoccitanes E–H, isolated from the stems of Kadsura coccinea, showed no significant cytotoxic activity against HL-60 (leukemia) and A-549 (lung cancer) human tumor cell lines at a concentration of 40 μM. kib.ac.cnrhhz.netresearchgate.netnih.gov

Conversely, a study on triterpenoids from the related species Kadsura heteroclita demonstrated that the majority of the isolated compounds exhibited moderate cytotoxic activity against Bel-7402 and HL-60 cell lines. nih.gov Notably, heteroclitalactone D showed the strongest cytotoxic activity against HL-60 cells with an IC50 of 6.76 μM. nih.gov Furthermore, five new 3,4-seco-lanostane-type triterpenoids from Kadsura coccinea, seco-coccinic acids G-K, were evaluated for their cell growth inhibitory effects on human leukemia HL-60 cells. Seco-coccinic acids H, K, and F (a known compound) showed antiproliferative effects with GI50 values of 28.4, 15.2, and 16.6 µM, respectively. researchgate.net

These findings suggest that the cytotoxic activity of triterpenoids from Kadsura coccinea is structure-dependent and can vary significantly between different analogues.

Interactive Data Table: Cytotoxic Activities of Kadcoccilactone Analogues and Related Triterpenoids

Compound/ExtractCell LineActivityIC50/GI50 (µM)
Kadcoccilactone OK562CytotoxicData not available
Kadcoccilactone OBel-7402CytotoxicData not available
Kadcoccilactone OA549CytotoxicData not available
Kadcoccitanes E–HHL-60Not active at 40 µM>40
Kadcoccitanes E–HA-549Not active at 40 µM>40
Heteroclitalactone DHL-60Cytotoxic6.76
Seco-coccinic acid HHL-60Antiproliferative28.4
Seco-coccinic acid KHL-60Antiproliferative15.2
Seco-coccinic acid FHL-60Antiproliferative16.6

The precise mechanisms by which this compound and its direct analogues exert their cytotoxic effects, specifically through cell cycle modulation and apoptosis induction, are not yet extensively detailed in the scientific literature. However, research on other triterpenoids from Kadsura coccinea offers preliminary insights. For example, a study on heilaohutriterpene B, isolated from the roots of Kadsura coccinea, demonstrated that it promoted the apoptosis of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells by inhibiting the NF-κB pathway. nih.gov This suggests that related compounds may share a similar mechanism of action in inducing programmed cell death. The study found that heilaohutriterpene B down-regulated the level of P-NF-κB p65 and up-regulated that of Bax and IκBα. nih.gov While RA-FLS cells are not cancer cells, the involvement of the NF-κB and apoptotic pathways is a common feature in cancer biology, indicating a potential avenue for the anti-tumor activity of these compounds.

Anti-Inflammatory Activities of Triterpenoids from Kadsura coccinea

The roots of Kadsura coccinea, known as “heilaohu” in Chinese, have been traditionally used in ethnomedicine to treat inflammatory conditions such as rheumatic arthritis. nih.gov Modern phytochemical investigations have identified triterpenoids as key active constituents responsible for these anti-inflammatory effects.

A standard in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory mediators. Triterpenoids isolated from Kadsura coccinea have been evaluated using this model to determine their ability to suppress the inflammatory response. nih.govnih.gov

Several studies have demonstrated the inhibitory effects of Kadsura coccinea triterpenoids on the production of key inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In one study, a number of newly isolated triterpenoids were evaluated for their anti-inflammatory activity. nih.govnih.gov Two compounds, identified as compound 4 and compound 31 in the study, significantly inhibited the release of IL-6 in LPS-induced RAW 264.7 macrophages, with IC50 values of 8.15 and 9.86 μM, respectively. nih.govnih.gov

In the context of rheumatoid arthritis, the proliferation of fibroblast-like synoviocytes (FLS) is a hallmark of the disease, contributing to joint inflammation and destruction. Triterpenoids from Kadsura coccinea have been investigated for their ability to inhibit the proliferation of RA-FLS cells.

In a study evaluating a series of triterpenoids isolated from the roots of Kadsura coccinea, several compounds demonstrated significant inhibitory effects on the proliferation of RA-FLS cells. nih.govnih.gov Specifically, compounds 17, 18, and 31 exhibited potent inhibition with IC50 values of 7.52, 8.85, and 7.97 μM, respectively. nih.govnih.gov Another study identified heilaohutriterpene B, heilaohutriterpene D, and coccinone B as having significant inhibitory activities against RA-FLS cells, with IC50 values of 9.57 ± 0.84, 16.22 ± 1.71, and 3.08 ± 1.59 μM, respectively. nih.gov

Interactive Data Table: Anti-Inflammatory and Anti-Proliferative Activities of Kadsura coccinea Triterpenoids

CompoundBioassayTarget/Cell LineIC50 (µM)
Compound 4Anti-inflammatoryIL-6 release in LPS-induced RAW 264.7 macrophages8.15
Compound 31Anti-inflammatoryIL-6 release in LPS-induced RAW 264.7 macrophages9.86
Compound 17Anti-proliferativeRA-FLS cells7.52
Compound 18Anti-proliferativeRA-FLS cells8.85
Compound 31Anti-proliferativeRA-FLS cells7.97
Heilaohutriterpene BAnti-proliferativeRA-FLS cells9.57 ± 0.84
Heilaohutriterpene DAnti-proliferativeRA-FLS cells16.22 ± 1.71
Coccinone BAnti-proliferativeRA-FLS cells3.08 ± 1.59

Antiviral Activities of Related Triterpenoids (e.g., Anti-HIV)

From Kadsura heteroclita, the cycloartane (B1207475) triterpenoids nigranoic acid and kadsuranic acid A have also been identified as significant inhibitors of HIV-1 PR, with IC₅₀ values of 15.79 µM and 20.44 µM, respectively. nih.gov Furthermore, studies on Kadsura lancilimba led to the isolation of lancilactone C, a triterpenoid (B12794562) that showed inhibitory effects on HIV replication with an EC₅₀ value of 1.4 µg/mL and a therapeutic index (TI) greater than 71.4. nih.gov Another related compound, angustific acid A from Kadsura angustifolia, exhibited anti-HIV activity with an EC₅₀ of 6.1 μg/mL and a TI greater than 32.8. nih.gov

Antioxidant Activities of Kadsura Extracts and Constituents

Extracts from various parts of Kadsura plants, particularly the fruits, are rich sources of compounds with significant antioxidant activities. nih.govresearchgate.net These properties are largely attributed to the presence of phenolic compounds, including flavonoids, anthocyanins, and phenolic acids. nih.govnih.gov Pharmacological studies have confirmed that Kadsura coccinea possesses antioxidative effects. researchgate.netresearchgate.net The fruit extracts, in particular, have been shown to have antioxidant capabilities. researchgate.net The antioxidant potential of these extracts is often evaluated through various biochemical assays that measure their ability to scavenge free radicals and reduce oxidative species.

The antioxidant capacity of Kadsura extracts has been extensively evaluated using several established radical scavenging assays. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric ion reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.gov

A comparative study on Kadsura coccinea and Kadsura heteroclita fruit parts (exocarp, mesocarp, seed, and core) revealed that the exocarp and core generally exhibited higher antioxidant activities than the edible mesocarp and seeds. nih.gov For instance, the exocarp of K. coccinea showed a DPPH radical scavenging activity of 2.73 µmol Trolox equivalents (TE)/g dried weight (DW). researchgate.net Similarly, phenolic extracts from the epicarp of K. coccinea demonstrated potent scavenging activity against DPPH and ABTS radicals. nih.gov Research on polyphenol and anthocyanin extracts from K. coccinea fruits also confirmed their radical-scavenging power, with peel polyphenol extracts showing the highest activity. researchgate.net

Beyond chemical assays, the protective effects of Kadsura constituents against oxidative stress have been investigated in cellular models. Phenolic extracts from the epicarp of Kadsura coccinea have demonstrated significant cytoprotective effects in Human Umbilical Vein Endothelial Cells (HUVECs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov

Pretreatment of HUVECs with these extracts at concentrations ranging from 50 to 200 µg/mL led to a significant improvement in cell viability. nih.gov The protective mechanism involves the inhibition of reactive oxygen species (ROS) overproduction and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, the extracts enhanced the intracellular antioxidant defense system by increasing the levels of crucial enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) reductase (GR). nih.gov These findings indicate that phenolic compounds from K. coccinea can bolster cellular antioxidant capacity and protect against oxidative damage. nih.gov

Enzyme Inhibitory Potentials of Triterpenoids from Kadsura

Triterpenoids isolated from the genus Kadsura have been identified as potent inhibitors of various enzymes, suggesting their potential as therapeutic agents for several diseases. Research has focused on their ability to inhibit enzymes implicated in metabolic disorders and neurodegenerative diseases, such as protein tyrosine phosphatase 1B (PTP1B) and cholinesterases. researchgate.net

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. mdpi.com Phytochemical investigations of the roots of Kadsura coccinea have led to the isolation of several compounds with PTP1B inhibitory activity. researchgate.net

In a study evaluating 25 compounds isolated from K. coccinea, two compounds in particular, an isobenzofuranone derivative and a dibenzocyclooctadiene lignan (B3055560), exhibited strong PTP1B inhibition with IC₅₀ values of 1.57 µM and 3.99 µM, respectively. researchgate.net Kinetic analysis of these two compounds revealed that they acted as mixed-type inhibitors. researchgate.net This research was the first to report on the PTP1B inhibitory constituents from K. coccinea. researchgate.net

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary therapeutic strategies for managing Alzheimer's disease. nih.gov Extracts and isolated triterpenoids from Kadsura species have shown promise as cholinesterase inhibitors. nih.govnih.gov

A study on different fruit parts of Kadsura coccinea and Kadsura heteroclita demonstrated that extracts from the exocarp and core possessed higher inhibitory activities against AChE and BChE compared to the mesocarp and seeds. nih.govresearchgate.net The exocarp of K. heteroclita was particularly effective, with an AChE inhibition IC₅₀ value of 0.52 mg/mL. researchgate.net

Furthermore, two new triterpenoids, kadsuricoccin A and kadsuricoccin B, isolated from the stems of Kadsura coccinea, showed significant AChE inhibitory activity. At a concentration of 94 nM, kadsuricoccin A and kadsuricoccin B exhibited inhibition rates of 68.96% and 57.8%, respectively, which were comparable to the positive control, tacrine. nih.gov

Compound Index

α-Glucosidase and α-Amylase Inhibition

There is currently no specific data available from in vitro studies on the direct inhibitory effects of this compound on α-glucosidase and α-amylase. However, research on the leaf extract of Kadsura coccinea (KCLE) has demonstrated notable inhibitory activity against these key carbohydrate-hydrolyzing enzymes. A 2025 study revealed that KCLE effectively inhibited both α-glucosidase and α-amylase activities, suggesting that compounds within the extract, potentially including triterpenoids like this compound, contribute to this effect nih.gov. The inhibition of these enzymes is a crucial mechanism for controlling postprandial hyperglycemia, as it delays the breakdown of carbohydrates into absorbable monosaccharides nih.gov.

Further supporting the potential of related compounds, a study on Kadsura heteroclita, another species within the same genus, also indicated that its extracts possess inhibitory efficacy against α-glucosidase and α-amylase, an effect attributed to their rich flavonoid content nih.gov.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Kadsura coccinea Leaf Extract (KCLE)

EnzymeActivity
α-GlucosidaseInhibited by KCLE nih.gov
α-AmylaseInhibited by KCLE nih.gov

Note: Specific IC50 values for this compound are not available.

Cyclooxygenase-2 (COX-2) Inhibition

Direct in vitro studies on the cyclooxygenase-2 (COX-2) inhibitory activity of this compound have not been identified. However, triterpenoids isolated from Kadsura coccinea have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of inflammatory enzymes like COX-2. One study reported that several triterpenoids from Kadsura coccinea significantly inhibited the release of pro-inflammatory cytokines IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages nih.gov. While this suggests a potential anti-inflammatory mechanism, direct evidence of COX-2 inhibition by this compound is lacking.

Other Notable Activities of Kadsura Triterpenoids and Extracts

Anti-Diabetic Effects (e.g., Glucose Consumption, Glycogen (B147801) Synthesis)

In line with the enzymatic inhibition discussed previously, extracts from Kadsura coccinea have shown promising anti-diabetic effects in vitro. The leaf extract of K. coccinea (KCLE) was found to effectively increase glucose consumption in insulin-resistant HepG2 cells nih.gov. This was achieved by enhancing the activity of key glycolytic enzymes, pyruvate (B1213749) kinase (PK) and hexokinase (HK) nih.gov. Furthermore, KCLE promoted the synthesis of glycogen in these cells, providing another avenue for glucose disposal nih.gov. These findings suggest that compounds from K. coccinea, including its triterpenoids, could play a role in managing diabetes by improving cellular glucose uptake and metabolism nih.gov.

Table 2: In Vitro Anti-Diabetic Effects of Kadsura coccinea Leaf Extract (KCLE) in IR-HepG2 Cells

Biological EffectObservation
Glucose ConsumptionIncreased nih.gov
Glycogen SynthesisPromoted nih.gov
Pyruvate Kinase (PK) ActivityEnhanced nih.gov
Hexokinase (HK) ActivityEnhanced nih.gov

Hepatoprotective Effects

Several studies have highlighted the hepatoprotective potential of triterpenoids and extracts from the Kadsura genus. Lignans (B1203133) and triterpenoids from the roots of Kadsura coccinea have demonstrated protective effects on primary rat hepatocytes against injury induced by t-butyl hydroperoxide nih.gov. More specifically, certain lignans from Kadsura heteroclita exhibited significant hepatoprotective effects against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells frontiersin.org. For instance, at a concentration of 10 μM, some of these compounds increased cell viability by up to 25.23% compared to the model group frontiersin.org. While this activity is attributed to lignans in this particular study, the presence of hepatoprotective compounds within the Kadsura genus is a recurring theme. A 2024 study also investigated the antioxidant and hepatoprotective effects of Kadsura coccinea stem extract on oxidative damage in HepG2 cells medicinalcrop.org.

Anti-Platelet Aggregation

While specific studies on the anti-platelet aggregation activity of this compound are not available, the broader class of triterpenoids has been investigated for such effects. For example, triterpenoid saponins (B1172615) from other plant sources have demonstrated potent anti-platelet aggregation activity, in some cases more potent than aspirin (B1665792) researchgate.net. The anti-platelet aggregation activities of compounds from the Kadsura genus have also been noted as a significant biological activity in a review of the genus researchgate.net. However, specific in vitro data for triterpenoids from Kadsura coccinea on platelet aggregation is not detailed in the provided search results.

Cholesterol Synthesis Inhibition

Triterpenoids from the Kadsura genus have been shown to inhibit cholesterol biosynthesis. A study on novel triterpenoid acids from Kadsura heteroclita and Kadsura longipedunculata found that these compounds could depress cholesterol biosynthesis from [2-14C]mevalonate in a rat liver homogenate tandfonline.com. The mechanism of action was suggested to be the inhibition of the demethylation of lanosterol (B1674476) tandfonline.com. Some of these triterpenoid acids also inhibited cholesterol biosynthesis from [1-14C]acetate in primary cultures of rat liver cells, indicating a potential role for Kadsura triterpenoids in cholesterol management tandfonline.com.

Structure Activity Relationship Sar Studies of Kadcoccilactone M and Analogues

Identification of Essential Structural Features for Biological Efficacy

The biological efficacy of Kadcoccilactone M and related triterpenoids is intrinsically linked to their complex and highly oxygenated polycyclic framework. This compound possesses a molecular formula of C₃₀H₃₄O₇ and a complex heptacyclic architecture. vulcanchem.com This intricate scaffold, derived from a 30-carbon squalene (B77637) precursor, serves as the fundamental backbone for biological interaction. vulcanchem.com

Studies on various triterpenoids from the Schisandraceae family, which includes Kadsura, reveal that the core lanostane (B1242432), cycloartane (B1207475), or schinortriterpenoid skeletons are crucial for their bioactivities. frontiersin.org For instance, preliminary SAR investigations into lanostane and cycloartane triterpenoids have highlighted the importance of specific structural features, such as the 24Z-olefinic bond, as key to their pharmacophore. researchgate.net The unique arrangement of rings in this compound, including its lactone and ether linkages, creates a distinct three-dimensional shape that is likely a primary determinant for its specific binding to biological targets like protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE). vulcanchem.com

Influence of Functional Groups and Substituents on Activity Profiles

The type and position of functional groups and substituents on the triterpenoid (B12794562) skeleton profoundly influence the activity profile of Kadcoccilactones. The hydroxyl and ketone groups on this compound are thought to facilitate interactions with enzymatic targets. vulcanchem.com

SAR studies across the broader Kadsura triterpenoid class have provided specific insights:

Carboxyl Groups: The introduction of a carboxyl moiety has been shown to enhance activity. In a study on triterpenoids from Kadsura heteroclita, compounds with a carboxyl group displayed more potent inhibitory activities on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). frontiersin.org

Hydroxylation Patterns: Differences in hydroxylation patterns are a key differentiating feature among Kadcoccilactones K, L, M, N, and O, leading to varied bioactivities. vulcanchem.com

Side-Chain Modifications: Modifications to the C-17 side chain can significantly impact cytotoxicity. For example, the presence of a 5-substituted 2(5H)-furanone motif on the side chain of certain lanostane-type triterpenoids resulted in weak inhibitory effects against several human tumor cell lines. researchgate.net

Acetylation: Semisynthetic acetylation of related triterpenoids has been explored, with acetylated analogues showing significant antimalarial activity, comparable to the parent molecules. acs.org

Role of Stereochemistry in Biological Interactions

Stereochemistry is a critical factor in the biological activity of chiral natural products, as it governs the precise three-dimensional fit between a molecule and its biological target. nih.govijpsjournal.com this compound has a defined and complex stereochemistry, with its IUPAC name reflecting numerous chiral centers: (1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.0²,¹⁴.0⁵,¹¹.0¹¹,¹³.0¹⁷,²⁶.0¹⁹,²⁴]octacosa-9,17(26),18,20,24-pentaene-8,22-dione. vulcanchem.com

While direct studies on the stereoisomers of this compound are not widely reported, research on other Kadsura compounds and related natural products underscores the importance of stereochemical configuration.

In studies of lignans (B1203133) from Kadsura heteroclita, the relative orientation of substituents, such as α-oriented H-6 and CH₃-18 versus β-oriented H-8, CH₃-17, and H-9, was determined to be crucial for defining the molecule's structure, which in turn dictates its activity. frontiersin.org

Research on other classes of bioactive compounds, such as acivicin (B1666538) derivatives, has shown that only specific stereoisomers (e.g., the (5S, αS) isomers) display significant biological activity, suggesting that uptake and target interaction are highly stereoselective. nih.gov

For betulinic acid derivatives, another class of triterpenoids, the 3-β configuration was found to be superior to the 3-α configuration for anti-HIV activity. mdpi.com

These examples strongly suggest that the specific spatial arrangement of atoms in this compound is fundamental to its biological interactions, and any change in stereochemistry would likely lead to a significant alteration or loss of activity.

Comparative SAR Analysis Across the Kadcoccilactone Series and Other Kadsura Triterpenoids

Comparing the biological activities of this compound with its analogues and other triterpenoids from Kadsura species provides a powerful tool for elucidating SAR. The genus is a rich source of structurally diverse triterpenoids, including various Kadcoccilactones, Kadcoccinones, and Kadheterilactones. acs.orgresearchgate.netnih.gov

Studies have demonstrated a range of activities, with subtle structural differences leading to significant variations in potency and selectivity. For instance, several triterpenoids from Kadsura coccinea and Kadsura heteroclita have been evaluated for their inhibitory activity against RA-FLS cells.

CompoundSource SpeciesIC₅₀ (µM) against RA-FLS
Heilaohutriterpene B (2)K. coccinea9.57 ± 0.84 nih.gov
Heilaohutriterpene D (4)K. coccinea16.22 ± 1.71 nih.gov
Coccinone B (7)K. coccinea3.08 ± 1.59 nih.gov
Compound 13K. heteroclita5.70 ± 0.24 frontiersin.org
Compound 15K. heteroclita5.66 ± 0.52 frontiersin.org
Compound 17K. coccinea7.52 frontiersin.org
Compound 18K. coccinea8.85 frontiersin.org
Compound 31K. coccinea7.97 frontiersin.org

This data indicates that compounds like Coccinone B, along with compounds 13 and 15 from a different Kadsura species, exhibit particularly potent activity. The structural differences between these and other less active compounds, such as variations in ring structure and side chains, are key to their efficacy. frontiersin.orgnih.gov

Furthermore, various Kadsura triterpenoids have been investigated for anti-HIV activity.

Kadcoccinic acids D and H showed significant inhibition of HIV. researchgate.net

Kadcoccitones A and C displayed moderate anti-HIV-1 activity. researchgate.net

The cycloartane triterpenoids nigranoic acid and kadsuranic acid A, from Kadsura heteroclita, showed significant inhibitory effects on HIV-1 protease (PR) with IC₅₀ values of 15.79 and 20.44 μM, respectively. mdpi.com

This comparative analysis demonstrates that even minor changes to the triterpenoid core, such as the cleavage of a ring or the addition of a functional group, can dramatically alter the biological activity profile, shifting it from anti-inflammatory to antiviral, or affecting its potency. researchgate.net

Computational Chemistry in Predicting and Explaining SAR

Computational chemistry has become an indispensable tool for understanding the complex structure-activity relationships of natural products like triterpenoids. researchgate.net Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and Time-Dependent Density Functional Theory (TD-DFT) provide powerful means to predict and rationalize experimental findings. researchgate.netchemmethod.com

Predicting Spectroscopic and Stereochemical Properties: Computational methods are used to predict NMR chemical shifts and electronic circular dichroism (ECD) spectra. researchgate.net This is crucial for confirming the complex structures and absolute configurations of newly isolated triterpenoids, which is a prerequisite for any meaningful SAR study. frontiersin.orgresearchgate.net

Rationalizing SAR: QSAR studies attempt to build mathematical models that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activity. chemmethod.com For complex molecules like the Kadcoccilactones, QSAR can help identify which structural features (e.g., electronic properties, steric factors, hydrophobicity) are most critical for activity, guiding the design of more potent analogues.

Molecular Modeling: Molecular docking simulations can provide insights into how these triterpenoids bind to their target enzymes. By modeling the interaction of different Kadcoccilactone analogues with the active site of a protein like PTP1B, researchers can visualize the key hydrogen bonds and hydrophobic interactions, explaining why certain functional groups or stereochemistries lead to higher potency. nih.gov

While specific computational studies focused exclusively on this compound are not extensively documented, the application of these methods to the broader class of Kadsura triterpenoids and other complex natural products demonstrates their vital role in modern drug discovery and SAR analysis. researchgate.net

Molecular Mechanisms and Cellular Targets of Action

Elucidation of Specific Protein and Enzyme Targets (e.g., AKT1, TNF, EGFR, GSK3β)

Direct protein targets for "Kadcoccilactone M" have not been identified. However, compounds from the Schisandraceae family have been shown to influence proteins central to cell survival and inflammation. For instance, Schisandrin (B1198587) B, a lignan (B3055560) from this family, has been demonstrated to activate the PI3K/Akt signaling pathway, which involves the protein kinase AKT1 . archivesofmedicalscience.com Activation of this pathway can subsequently influence the activity of other downstream targets like GSK3β (Glycogen Synthase Kinase 3β). frontiersin.org

While direct interaction with TNF (Tumor Necrosis Factor) or EGFR (Epidermal Growth Factor Receptor) by kadcoccilactones has not been documented, the anti-inflammatory properties of extracts from Kadsura coccinea suggest a potential for modulation of inflammatory mediators like TNF. frontiersin.orgmdpi.com

Table 1: Potential Protein and Enzyme Targets Based on Related Compounds

Target Protein/Enzyme Known Interaction with Related Compounds Potential Implication for this compound
AKT1 Schisandrin B activates the PI3K/Akt pathway. archivesofmedicalscience.com Potential for modulation of cell survival and proliferation pathways.
GSK3β A downstream target of the PI3K/Akt pathway. frontiersin.org Possible indirect regulation of cellular metabolism and apoptosis.
TNF Extracts from Kadsura coccinea show anti-inflammatory effects. frontiersin.orgmdpi.com May contribute to anti-inflammatory activity by modulating TNF signaling.

| EGFR | No direct evidence for interaction with related compounds. | A common target in cancer therapy; interaction remains speculative. |

Investigation of Signaling Pathway Modulation (e.g., PI3K-Akt, MAPK, FoxO, Insulin (B600854) Signaling Pathways)

The PI3K-Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. As mentioned, compounds from the Schisandraceae family, such as schisandrin B, have been found to activate this pathway. archivesofmedicalscience.comnih.gov This activation is a key mechanism in the therapeutic effects of these natural products. The PI3K-Akt pathway is intricately linked with insulin signaling , suggesting that compounds from this family could have implications for metabolic regulation. nih.gov

The MAPK (Mitogen-Activated Protein Kinase) pathways are involved in cellular responses to a variety of stimuli and are crucial in regulating inflammation and apoptosis. While direct modulation by a kadcoccilactone is not yet reported, the known anti-inflammatory and cytotoxic effects of related triterpenoids suggest that this is a probable area of interaction.

FoxO (Forkhead box protein O) transcription factors are downstream effectors of the PI3K-Akt pathway and play roles in apoptosis, cell cycle arrest, and stress resistance. Modulation of the PI3K-Akt pathway by related compounds implies a likely indirect effect on FoxO activity.

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Specific molecular docking and simulation studies for "this compound" are not available. However, such computational methods are instrumental in predicting the binding of natural products to protein targets. nih.govnih.govmdpi.com For related lactone compounds, molecular docking has been used to predict interactions with enzymes and receptors, providing insights into their mechanisms of action. nih.govnih.gov A hypothetical docking study for a kadcoccilactone would likely focus on the binding pockets of kinases like AKT1 or inflammatory proteins to explore the structural basis of its potential bioactivity.

Gene Expression and Proteomic Analysis to Identify Downstream Effects

There is currently no gene expression or proteomic data available for cells treated with "this compound." Such analyses would be crucial to comprehensively understand its biological effects. Gene expression studies could reveal upregulation or downregulation of genes involved in apoptosis, cell cycle control, and inflammation. Proteomics would identify changes in protein levels, providing a direct picture of the cellular response to the compound.

Cellular Localization and Subcellular Target Identification

The cellular localization of "this compound" and its specific subcellular targets are unknown. The lipophilic nature of many triterpenoids suggests they can cross cell membranes. Determining whether a compound acts on cell surface receptors, cytoplasmic proteins, or nuclear targets is fundamental to understanding its mechanism of action. Techniques such as fluorescence microscopy with tagged compounds would be necessary to identify its localization within the cell. nih.govnih.gov

Future Research Directions and Translational Perspectives

Advanced Biosynthetic Engineering for Enhanced Production of Kadcoccilactone M

The natural production of this compound by its native organism is often insufficient for extensive preclinical and clinical investigation. Advanced biosynthetic engineering presents a promising solution to this supply problem. Future research will focus on identifying and characterizing the complete biosynthetic gene cluster responsible for this compound synthesis. Techniques such as genome mining, heterologous expression, and CRISPR-Cas9-mediated gene editing will be pivotal. Efforts will be directed towards overexpressing key enzymes, knocking out competing metabolic pathways, and engineering the regulatory networks to enhance the metabolic flux towards this compound, thereby creating a high-titer production strain.

Development of More Efficient and Scalable Total Synthesis Routes

While a preliminary total synthesis may exist, developing a second or third-generation route that is both efficient and scalable is critical for the long-term viability of this compound as a therapeutic lead. Future synthetic strategies should prioritize atom economy, reduce the number of steps, and employ robust and high-yielding reactions. The exploration of novel catalytic methods, flow chemistry, and convergent synthetic strategies will be essential. A successful total synthesis will not only secure a reliable supply of the natural product but also provide a platform for the synthesis of designed analogues, which is crucial for structure-activity relationship (SAR) studies.

In-depth Mechanistic Studies of Under-explored Biological Activities

Early-stage screening may have revealed a primary biological activity for this compound, but its full therapeutic potential may lie in its less obvious or under-explored effects. Comprehensive mechanistic studies are required to elucidate its precise molecular targets and pathways. Future investigations should employ a range of techniques, including thermal shift assays, affinity chromatography, and chemoproteomics, to identify direct binding partners. Subsequent cell-based assays and animal models will be necessary to validate these targets and understand the downstream signaling consequences of their modulation by this compound.

Application of Multi-omics Approaches for a Comprehensive Understanding of Action

To gain a holistic view of the cellular response to this compound, the application of multi-omics technologies is indispensable. Transcriptomics (RNA-seq), proteomics, and metabolomics analyses of cells or tissues treated with the compound can provide an unbiased and comprehensive map of the perturbed biological networks. This approach can reveal novel mechanisms of action, identify potential biomarkers for efficacy or resistance, and uncover unexpected off-target effects. Integrating these large datasets will be key to building a complete picture of how this compound functions in a complex biological system.

Design of Next-Generation this compound Analogues with Improved Potency and Selectivity

The natural structure of this compound provides a scaffold for medicinal chemistry optimization. The design and synthesis of next-generation analogues will be guided by SAR data and computational modeling. The goal is to develop new molecules with enhanced potency against the desired target, increased selectivity to minimize off-target effects, and improved pharmacokinetic properties. Systematic modification of different functional groups on the this compound core will allow researchers to probe the key interactions with its biological target and refine its therapeutic profile.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the drug discovery process for this compound. ML algorithms can be trained on existing SAR data to build predictive quantitative structure-activity relationship (QSAR) models, which can then be used to screen virtual libraries of potential analogues. AI can also be employed for de novo design of novel scaffolds that retain the key pharmacophoric features of this compound. Furthermore, AI can aid in the analysis of complex multi-omics data to identify novel targets and biomarkers.

Exploration of Delivery Systems for Enhanced Bioavailability in Preclinical Models

The physicochemical properties of a complex natural product like this compound may present challenges for its delivery and bioavailability in vivo. Research into advanced drug delivery systems is therefore a critical translational step. Future work should explore the encapsulation of this compound in various nanocarriers, such as liposomes, polymeric nanoparticles, or lipid-based formulations. The objective is to improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cell types, thereby enhancing its therapeutic efficacy and reducing potential systemic toxicity in preclinical animal models.

Q & A

Q. How is Kadcoccilactone M identified and quantified in plant tissues, and what methodological challenges arise in its detection?

this compound is identified using UPLC-MS/MS-based metabolomics with targeted ion monitoring (e.g., [M-H]- ion at m/z 505.3). Quantification relies on peak area normalization against internal standards, as demonstrated in studies of Kadsura coccinea roots . Challenges include:

  • Co-elution with structural analogs (e.g., Kadcoccilactone A and F), requiring high-resolution chromatography.
  • Low abundance in non-root tissues (e.g., undetectable in leaves/stems), necessitating optimized extraction protocols for root-specific sampling .

Q. What is the distribution profile of this compound across plant organs, and how does its accumulation correlate with other triterpenoids?

this compound is root-specific , with concentrations up to 1.223 μg/g in Kadsura coccinea roots, contrasting with undetectable levels in leaves/stems . It co-accumulates with structurally related triterpenes like Kadcoccilactone A and F, suggesting shared biosynthetic pathways. Root tissues exhibit 5–10× higher total triterpenoid content than aerial parts, driven by these lactone derivatives .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in the reported plant sources and tissue localization of this compound?

Discrepancies exist between studies identifying this compound in roots versus stems . To address this:

  • Multi-organ metabolomic profiling across growth stages and geographies is critical. For example, root-specific accumulation may depend on soil nutrients or developmental phase.
  • Isolation and NMR validation of the compound from conflicting sources (e.g., stems) are needed to rule out misannotation of MS/MS spectra .

Q. How can the bioactivity of this compound be systematically explored given its structural complexity and low natural abundance?

A three-step workflow is recommended:

  • Semi-synthesis : Use Kadcoccilactone A (abundant in roots) as a precursor for selective oxidation/lactonization to generate M .
  • In silico docking : Screen against targets like HIV protease or NF-κB, leveraging its triterpene scaffold’s affinity for hydrophobic binding pockets .
  • Functional assays : Prioritize anti-inflammatory or antiviral models based on structural analogs (e.g., Kadlongilactones with reported anti-HIV activity) .

Q. What methodological gaps limit the ecological or evolutionary interpretation of this compound’s role in plant-environment interactions?

Current limitations include:

  • Lack of isotopic tracing data to map biosynthetic pathways (e.g., mevalonate vs. methylerythritol phosphate routes).
  • Absence of gene knockout studies in Kadsura spp. to validate hypothesized defense functions (e.g., allelopathy or herbivore deterrence) .
  • Insufficient field data linking root-specific accumulation to soil microbiota or pathogen exposure.

Methodological Notes

  • Metabolomic Profiling : Use C18 columns with 1.7 μm particle size for UPLC separation and negative ion mode ESI for optimal detection of triterpenes .
  • Data Validation : Cross-reference MS/MS spectra with synthetic standards or isolated compounds to avoid misidentification .
  • Statistical Analysis : Apply fold-change thresholds (e.g., >2×) and ANOVA with Tukey’s post hoc test to confirm tissue-specific accumulation patterns .

Contradictions and Open Questions

  • Structural ambiguity : this compound’s IUPAC name and stereochemistry remain inconsistently reported .
  • Pharmacological potential : While structurally similar to anti-HIV triterpenes, no direct bioactivity data exist for this compound, necessitating targeted assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.